molecular formula C25H25N3O6S B11110906 Methyl 2-{3-[(E)-({2-[N-(4-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate

Methyl 2-{3-[(E)-({2-[N-(4-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate

Cat. No.: B11110906
M. Wt: 495.5 g/mol
InChI Key: HJGKISQKZPUGBC-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{3-[(E)-({2-[N-(4-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonamido, acetamido, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{3-[(E)-({2-[N-(4-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the sulfonamido intermediate: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamido intermediate.

    Acetamido group introduction: The sulfonamido intermediate is then reacted with acetic anhydride to introduce the acetamido group.

    Phenoxy group attachment: The resulting compound is further reacted with a phenol derivative to attach the phenoxy group.

    Final esterification: The final step involves the esterification of the compound with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-[(E)-({2-[N-(4-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or sulfonamido groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Methyl 2-{3-[(E)-({2-[N-(4-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-{3-[(E)-({2-[N-(4-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate involves its interaction with specific molecular targets. The sulfonamido and acetamido groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the phenoxy group can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Methyl 2-{3-[(E)-({2-[N-(4-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate can be compared with other similar compounds, such as:

    Methyl 2-{3-[(E)-({2-[N-(4-chlorophenyl)benzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate: Similar structure but with a chlorine substituent instead of a methyl group.

    Methyl 2-{3-[(E)-({2-[N-(4-nitrophenyl)benzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate: Contains a nitro group, which can significantly alter its chemical and biological properties.

    Methyl 2-{3-[(E)-({2-[N-(4-methoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate: Features a methoxy group, which can influence its reactivity and interactions.

Properties

Molecular Formula

C25H25N3O6S

Molecular Weight

495.5 g/mol

IUPAC Name

methyl 2-[3-[(E)-[[2-[N-(benzenesulfonyl)-4-methylanilino]acetyl]hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C25H25N3O6S/c1-19-11-13-21(14-12-19)28(35(31,32)23-9-4-3-5-10-23)17-24(29)27-26-16-20-7-6-8-22(15-20)34-18-25(30)33-2/h3-16H,17-18H2,1-2H3,(H,27,29)/b26-16+

InChI Key

HJGKISQKZPUGBC-WGOQTCKBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC(=CC=C2)OCC(=O)OC)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC(=CC=C2)OCC(=O)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.